2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide
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Overview
Description
2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Allylation: The benzimidazole is then allylated using allyl bromide under basic conditions to introduce the prop-2-enyl group.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction with a suitable furan derivative.
Carboxamide Formation: Finally, the carboxamide group is formed by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and furan derivatives.
Scientific Research Applications
2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide .
- 2-furyl-N-[(1-ethylbenzimidazol-2-yl)methyl]carboxamide .
Uniqueness
2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-9-19-13-7-4-3-6-12(13)18-15(19)11-17-16(20)14-8-5-10-21-14/h2-8,10H,1,9,11H2,(H,17,20) |
InChI Key |
IMNKAYCZQFACDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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